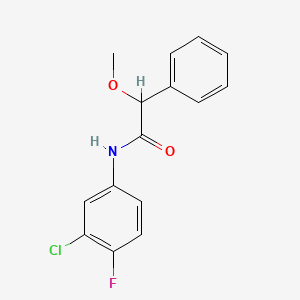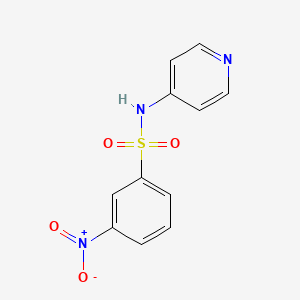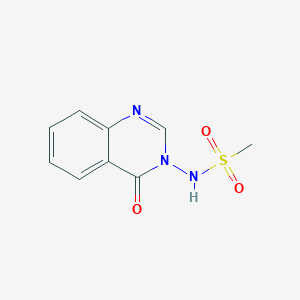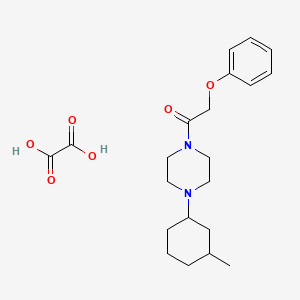![molecular formula C21H26N2O B4928721 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, also known as A771726, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound belongs to the class of drugs called Janus kinase inhibitors (JAK inhibitors) and has been shown to have anti-inflammatory and immunosuppressive effects.
Mecanismo De Acción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune responses. By inhibiting the activity of these enzymes, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been shown to have a number of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation and proliferation of immune cells, leading to a reduction in immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its relatively low potency compared to other JAK inhibitors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, including the development of more potent and selective JAK inhibitors based on the structure of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea. Additionally, further studies are needed to investigate the potential applications of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea in the treatment of various autoimmune diseases and cancer. Finally, more research is needed to understand the long-term effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea on the immune system and other physiological processes.
Métodos De Síntesis
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea involves several steps, including the reaction of 3-isopropenylphenylacetic acid with isobutylmagnesium bromide, followed by the reaction of the resulting intermediate with phenylisocyanate. The final product is obtained by the reaction of the resulting urea with 1-phenylethylamine.
Aplicaciones Científicas De Investigación
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been extensively studied for its potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(1-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15(2)18-12-9-13-19(14-18)21(4,5)23-20(24)22-16(3)17-10-7-6-8-11-17/h6-14,16H,1H2,2-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXJUCRSHZWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)

![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)

![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)

![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)


![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)